2-chloro-4-methyl-5-nitrobenzene-1-thiol
Description
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c1-4-2-5(8)7(12)3-6(4)9(10)11/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFZUMJEDKLKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613616-15-1 | |
| Record name | 2-chloro-4-methyl-5-nitrobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-5-nitrobenzene-1-thiol typically involves multiple steps:
Chlorination: The chlorination of the aromatic ring can be performed using chlorine gas or a chlorinating agent like thionyl chloride.
Thiol Formation: The thiol group can be introduced by treating the intermediate with a thiolating agent such as thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-5-nitrobenzene-1-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thiol group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide in liquid ammonia.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in an acidic medium.
Major Products
Nucleophilic Substitution: 2-amino-4-methyl-5-nitrobenzene-1-thiol.
Reduction: 2-chloro-4-methyl-5-aminobenzene-1-thiol.
Oxidation: 2-chloro-4-methyl-5-nitrobenzene-1-sulfonic acid.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-4-methyl-5-nitrobenzene-1-thiol has been studied for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial and antifungal properties. The compound was tested against various strains of bacteria and fungi, showing effectiveness comparable to standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Candida albicans | 20 µg/mL |
These findings suggest that the compound could be further explored as a lead compound for developing new antimicrobial agents .
Material Science
The thiol group in this compound makes it valuable for synthesizing various materials, particularly in the field of polymer chemistry.
Application: Polymer Modification
Research has shown that incorporating thiol compounds into polymer matrices can enhance their mechanical properties and thermal stability. For example, the compound was used to modify polystyrene, resulting in improved tensile strength and elasticity.
Environmental Applications
The environmental impact of thiol compounds is significant due to their reactivity with heavy metals and pollutants.
Case Study: Heavy Metal Remediation
This compound has been investigated for its ability to chelate heavy metals such as lead and cadmium from contaminated water sources. Laboratory tests indicated that the compound could effectively reduce metal concentrations below toxic levels.
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) |
|---|---|---|
| Lead | 100 | 5 |
| Cadmium | 50 | 2 |
This application highlights the potential of the compound in environmental remediation strategies .
Synthesis of Novel Compounds
The reactivity of this compound allows it to serve as a precursor for synthesizing novel pharmaceuticals and agrochemicals.
Example: Synthesis of Anticancer Agents
Recent studies have utilized this compound as a starting material for synthesizing new anticancer agents through nucleophilic substitution reactions. These derivatives showed promising cytotoxicity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-5-nitrobenzene-1-thiol involves its interaction with various molecular targets:
Nucleophilic Substitution: The electron-withdrawing nitro group enhances the reactivity of the chloro group towards nucleophiles.
Reduction: The nitro group undergoes a stepwise reduction to an amino group, involving the formation of nitroso and hydroxylamine intermediates.
Oxidation: The thiol group is oxidized to a sulfonic acid through the formation of sulfenic and sulfinic acid intermediates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and functional group similarities:
Chloro-Fluoro-Nitrobenzene Derivatives
Compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluorobenzaldehyde () share nitro and halogen substituents but differ in functional groups (carboxylic acid, aldehyde vs. thiol). Key differences:
- Reactivity : Thiols (-SH) are more nucleophilic than carboxylic acids or aldehydes, enabling reactions with electrophiles (e.g., alkylation, oxidation).
- Acidity : Thiols (pKa ~10) are less acidic than carboxylic acids (pKa ~4-5) but more acidic than alcohols.
- Biological Activity : Nitro groups enhance electron-deficient aromatic systems, influencing binding to biological targets. Thiols may confer redox activity or metal-binding properties absent in carboxylic acid analogs.
Thiadiazole-Nitrobenzamide Derivatives
The compound N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide (CAS 364360-11-2, ) shares a nitrobenzene core but incorporates a thiadiazole ring and amide linkage. Differences include:
- Bioactivity : Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, whereas thiol-containing aromatics may act as enzyme inhibitors or antioxidants.
- Stability : Thiols are prone to oxidation (forming disulfides), whereas amides and thiadiazoles are more stable under physiological conditions.
Methyl vs. Fluoro Substituents
Comparing 2-chloro-4-methyl-5-nitrobenzene-1-thiol with 2-chloro-4-fluoro-5-nitrophenol ():
- Electron Effects : Methyl groups donate electrons via hyperconjugation, slightly deactivating the ring. Fluorine is strongly electron-withdrawing (-I effect), enhancing ring deactivation and directing electrophilic substitution.
- Solubility : Fluorinated compounds often exhibit lower solubility in polar solvents compared to methyl-substituted analogs.
Hypothetical Data Table (Based on Structural Analogs)
| Compound | Functional Group | Substituents | Key Properties | Potential Applications |
|---|---|---|---|---|
| This compound | Thiol (-SH) | Cl (2), CH₃ (4), NO₂ (5) | High nucleophilicity, moderate stability | Pharmaceuticals, catalysts |
| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Carboxylic acid | Cl (2), F (4), NO₂ (5) | High acidity, low volatility | Agrochemical intermediates |
| N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide | Amide, thiadiazole | Cl, NO₂, thiadiazole | Antimicrobial activity | Drug development |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-4-methyl-5-nitrobenzene-1-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the thiol group into a pre-functionalized aromatic ring. For analogs, thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) with catalysts like N,N-dimethylformamide (DMF) are common reagents for activating carboxylic acids or hydroxyl groups. For example, thiolation can be achieved via nucleophilic substitution of a chloro or nitro precursor under controlled temperatures (0–50°C) . Reaction time (1–12 hours) and solvent polarity significantly affect regioselectivity and byproduct formation.
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic proton splitting in ¹H-NMR, chlorine/methyl group integration) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).
- HPLC : To assess purity (>98% as per quality control standards) .
- Elemental Analysis : For empirical formula verification.
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Thiols are prone to oxidation; storage requires inert atmospheres (N₂/Ar) and low temperatures (0–6°C). Light-sensitive derivatives should be kept in amber vials. Stabilizers like dithiothreitol (DTT) may prevent disulfide formation .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
- Methodological Answer : Competing substitution at the nitro or chloro positions can be mitigated by:
- Directed Metalation : Using lithium bases to direct thiolation to specific sites.
- Protecting Groups : Temporarily blocking reactive nitro groups during synthesis .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolating agents .
Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. PubChem-derived structural data (InChI keys, SMILES) enable molecular docking studies for bioactivity predictions .
Q. How do structural analogs of this compound inform its potential bioactivity?
- Methodological Answer : Nitro-aromatic thiols exhibit antimicrobial and enzyme-inhibitory properties. For example, 4-chloro-5-hydroxy-2-nitrobenzoic acid analogs show activity against bacterial efflux pumps, suggesting similar mechanisms for the target compound . Bioassays (e.g., MIC testing) and SAR studies are recommended.
Q. How should researchers resolve contradictions in reported synthesis methods (e.g., variable yields under similar conditions)?
- Methodological Answer : Systematic analysis via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
